molecular formula C12H15NO B13620360 Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- CAS No. 2218-15-7

Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-

Cat. No.: B13620360
CAS No.: 2218-15-7
M. Wt: 189.25 g/mol
InChI Key: RGYPPSMWECQPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C12H15NO . It is also known by its IUPAC name, 1-phenyl-2-(pyrrolidin-1-yl)ethanone . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further connected to a pyrrolidine ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- typically involves the reaction of phenylacetyl chloride with pyrrolidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Electrophilic aromatic substitution reactions often use like as catalysts.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone
  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one

Comparison: Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications. For example, the presence of the pyrrolidine ring can influence its binding affinity to biological targets and its overall stability.

Properties

CAS No.

2218-15-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H15NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

RGYPPSMWECQPTB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.